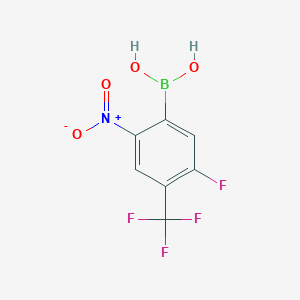

5-FLUORO-2-NITRO-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID

Descripción

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its electron-withdrawing substituents that modulate reactivity .

Propiedades

IUPAC Name |

[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4NO4/c9-5-2-4(8(14)15)6(13(16)17)1-3(5)7(10,11)12/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIQLIQTHKOGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, such as 5-fluoro-2-nitro-4-(trifluoromethyl)phenyl halide, followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid can be oxidized to a boronate ester.

Substitution Reactions: The fluorine and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.

Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid.

Major Products:

Aryl or Vinyl Derivatives: Formed from Suzuki-Miyaura cross-coupling.

Aminophenylboronic Acid: Formed from the reduction of the nitro group.

Boronate Esters: Formed from the oxidation of the boronic acid.

Aplicaciones Científicas De Investigación

Chemistry: 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It is also used as a building block for the synthesis of more complex molecules .

Biology and Medicine: Its derivatives can be used as inhibitors of specific enzymes or as ligands for biological targets .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

5-Fluoro-2-(trifluoromethyl)phenylboronic Acid (CAS 928053-97-8)

- Structure : Lacks the nitro group but retains the fluoro (position 5) and trifluoromethyl (position 2) groups.

- Applications : Used in pharmaceutical intermediates where moderate electron deficiency is sufficient .

4-Fluoro-3-(trifluoromethyl)phenylboronic Acid (CAS 182344-23-6)

- Structure : Fluoro at position 4 and trifluoromethyl at position 3.

- Reactivity : The altered substituent positions may lead to steric hindrance or electronic differences, affecting coupling efficiency.

- Thermal Stability : Similar trifluoromethyl-substituted phenylboronic acids exhibit high thermal stability (decomposition >250°C), as seen in analogs from thermogravimetric analyses .

Functional Group Variations

5-Trifluoromethyl-2-formylphenylboronic Acid

- Structure : Replaces the nitro group with a formyl (-CHO) group.

- Reactivity : The formyl group participates in condensation reactions, expanding utility in heterocycle synthesis (e.g., benzofurans). This contrasts with the nitro group’s role in directing electrophilic substitution or acting as a leaving group .

- Structural Studies : Crystallographic data highlight planar geometry, similar to nitro-substituted analogs, but with distinct hydrogen-bonding patterns .

5-Borono-2-fluorobenzoic Acid (CAS 872460-12-3)

- Structure : Features a carboxylic acid (-COOH) group instead of nitro and trifluoromethyl groups.

- Applications : Primarily used in bioconjugation and sensor development due to its dual functional groups (boronic acid and carboxylic acid) .

2,4-Bis(trifluoromethyl)phenylboronic Acid (CAS 153254-09-2)

- Structure : Two trifluoromethyl groups (positions 2 and 4).

- Electronic Effects : Enhanced electron-withdrawing properties increase oxidative stability but may reduce coupling efficiency due to excessive ring deactivation.

- Price : Priced at JPY 14,500/5g, reflecting higher synthesis complexity .

4-Ethoxy-2-(trifluoromethyl)phenylboronic Acid (CAS 313545-39-0)

Data Tables

Table 1: Structural and Electronic Comparison

EWG = Electron-Withdrawing Group

Table 2: Commercial Availability and Pricing

Actividad Biológica

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid (C7H4BF4NO4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 335.1 g/mol

- CAS Number : 2377610-83-6

This compound exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving cell membrane permeability and bioavailability. Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancers .

2. Antimicrobial Effects

Boronic acids have been studied for their antimicrobial properties. The incorporation of fluorine atoms in the structure may enhance the interaction with bacterial enzymes, disrupting their function. Preliminary studies suggest that this compound exhibits activity against certain Gram-positive bacteria, although further research is needed to quantify this effect .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interfere with serine proteases or other targets relevant in disease processes like diabetes and obesity . The mechanism often involves reversible binding to enzyme active sites, which can be influenced by the electronic effects of the trifluoromethyl group.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits serine proteases |

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives, including this compound. They demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range . The study highlighted the role of fluorine substitution in enhancing biological activity.

Case Study: Enzyme Interaction

Another investigation focused on the interaction of this compound with serine proteases. The results indicated that it could serve as a reversible inhibitor, affecting enzyme kinetics without permanent modification to the enzyme structure . This property suggests potential applications in therapeutic contexts where modulation of enzyme activity is desired.

Q & A

Basic Research Questions

Q. How do the electron-withdrawing substituents (fluoro, nitro, trifluoromethyl) influence the reactivity of 5-fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce electron density at the boron-bound carbon, potentially slowing oxidative addition in Pd-catalyzed couplings. However, these groups enhance stability against protodeboronation. To optimize coupling efficiency, use Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) and polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Distinct splitting patterns due to fluorine atoms (e.g., coupling between -F and -CF₃ groups) and aromatic protons.

- Mass Spectrometry (HRMS) : Exact mass analysis (calculated for C₇H₄BF₄NO₄⁺: ~280.99) to confirm molecular ion peaks.

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity, especially for detecting hydrolyzed boronic acid byproducts .

Q. What are the key considerations for synthesizing this boronic acid, particularly introducing the nitro group at the ortho position?

- Methodological Answer : Start with a halogenated precursor (e.g., 5-fluoro-4-(trifluoromethyl)bromobenzene). Nitration via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) ensures regioselective ortho-nitration. Subsequent Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst introduces the boronic acid group .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced to an amine without degrading the boronic acid functionality?

- Methodological Answer : Use catalytic hydrogenation (H₂, 1–3 atm) with a poisoned catalyst (e.g., Pd/C in the presence of thiourea) to suppress boronic acid oxidation. Alternatively, employ Zn/HCl in a biphasic system (water/THF) at 0°C, followed by rapid neutralization to prevent acid-mediated deboronation .

Q. What strategies mitigate side reactions (e.g., homocoupling or protodeboronation) during cross-coupling with electron-rich aryl halides?

- Methodological Answer :

- Base Selection : Use mild bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to minimize protodeboronation.

- Additives : Include catalytic amounts of Cu(I) salts (e.g., CuI) to suppress homocoupling.

- Oxygen-Free Conditions : Conduct reactions under inert gas (N₂/Ar) to prevent oxidative side reactions .

Q. What challenges arise in achieving regioselectivity when coupling this compound with polyhalogenated aryl partners?

- Methodological Answer : Steric hindrance from the -CF₃ group directs coupling to less hindered positions. For meta-selectivity, employ directing groups (e.g., -COOR) on the aryl halide. Computational modeling (DFT) of transition states can predict regiochemical outcomes .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.